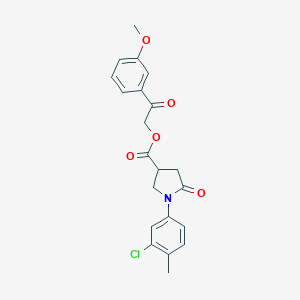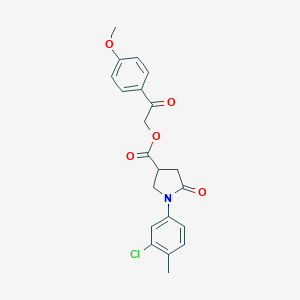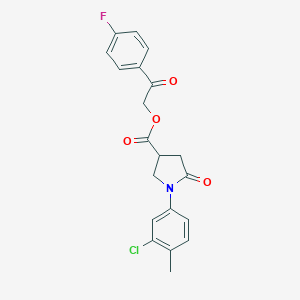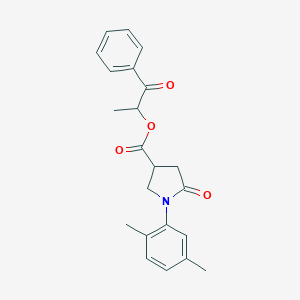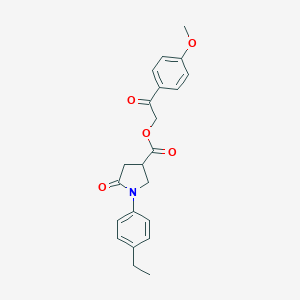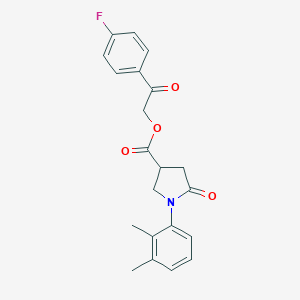
4-(4-methylphenyl)-4a,5,6,7,8,8a-hexahydro-1(2H)-phthalazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methylphenyl)-4a,5,6,7,8,8a-hexahydro-1(2H)-phthalazinone, commonly known as MPP, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations of MPP in lab experiments, and future directions will be discussed in
Mechanism of Action
MPP exerts its therapeutic effects by modulating various signaling pathways in the body. MPP has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, MPP increases the levels of acetylcholine in the brain, which enhances cognitive function. Additionally, MPP has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
MPP has been shown to exhibit various biochemical and physiological effects in the body. MPP has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are known to contribute to the development of various diseases such as cancer and neurodegenerative disorders. Additionally, MPP has been shown to enhance mitochondrial function, which is crucial for cellular energy production.
Advantages and Limitations for Lab Experiments
MPP has several advantages for lab experiments. MPP is relatively easy to synthesize and can be obtained in high purity. Additionally, MPP has been shown to exhibit low toxicity, making it a suitable candidate for in vitro and in vivo studies. However, MPP has some limitations in lab experiments. MPP has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. Additionally, MPP can exhibit batch-to-batch variability, which can affect the reproducibility of the results.
Future Directions
For MPP research include investigating its potential in the treatment of neurodegenerative diseases and developing more efficient synthesis methods and formulations.
Synthesis Methods
MPP can be synthesized through a multi-step process involving the condensation of 4-methylbenzaldehyde and 1,2-diaminocyclohexane followed by cyclization and reduction. The purity of the final product can be assessed through various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Scientific Research Applications
MPP has been extensively studied for its potential applications in various therapeutic areas such as neurodegenerative diseases, cancer, and inflammation. MPP has been shown to exhibit neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, which are known to play a crucial role in the pathogenesis of Alzheimer's disease. Additionally, MPP has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
properties
Molecular Formula |
C15H18N2O |
|---|---|
Molecular Weight |
242.32 g/mol |
IUPAC Name |
4-(4-methylphenyl)-4a,5,6,7,8,8a-hexahydro-2H-phthalazin-1-one |
InChI |
InChI=1S/C15H18N2O/c1-10-6-8-11(9-7-10)14-12-4-2-3-5-13(12)15(18)17-16-14/h6-9,12-13H,2-5H2,1H3,(H,17,18) |
InChI Key |
CAGGMZIQVSXHRG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NNC(=O)C3C2CCCC3 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=O)C3C2CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





